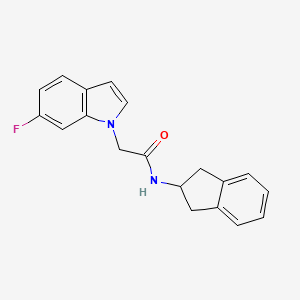
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring can be achieved using electrophilic fluorination reagents.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Indene Derivative Attachment: The final step involves coupling the indene derivative with the acetamide intermediate under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially forming amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and indene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole or indene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-(1H-indol-1-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity.
N-(2,3-dihydro-1H-inden-2-yl)-2-(5-fluoro-1H-indol-1-yl)acetamide: Fluorine atom at a different position, potentially altering its properties.
Uniqueness
The presence of the fluorine atom at the 6-position of the indole ring in N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.
Biological Activity
N-(2,3-Dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H14FN3O
- Molecular Weight : 273.29 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cancer and microbial resistance. The indole and indene moieties are known for their ability to modulate biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Biological Activity Data
Case Studies
- Study on Anticancer Properties : A recent investigation into the compound's effects on A549 cells revealed that it inhibits cell growth by inducing apoptosis through the mitochondrial pathway. The study found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Antimicrobial Activity Study : Another study focused on its antibacterial properties against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a low minimum inhibitory concentration (MIC), indicating strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Properties
Molecular Formula |
C19H17FN2O |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17FN2O/c20-16-6-5-13-7-8-22(18(13)11-16)12-19(23)21-17-9-14-3-1-2-4-15(14)10-17/h1-8,11,17H,9-10,12H2,(H,21,23) |
InChI Key |
LTIKOWVZSILBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















